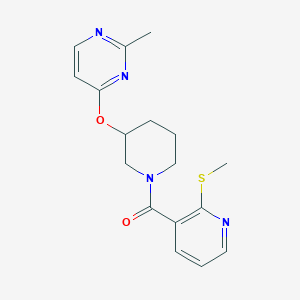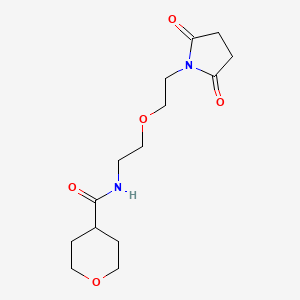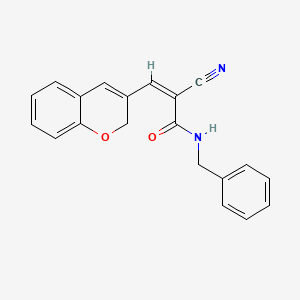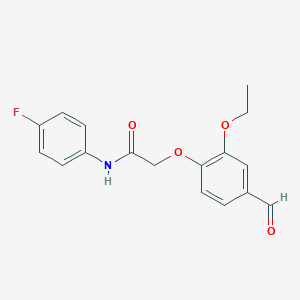![molecular formula C26H20FN3O2S2 B2730966 N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide CAS No. 1114637-11-4](/img/no-structure.png)
N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C26H20FN3O2S2 and its molecular weight is 489.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Microwave-assisted Synthesis of Hybrid Molecules : A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds, including structures similar to N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide, exhibited significant antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Anticancer and Antimicrobial Evaluation : Compounds structurally related to the subject compound have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, Gali et al. (2014) synthesized indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones, which showed notable activity against breast cancer cell lines and certain microbial strains, suggesting the potential of such structures in developing novel therapeutic agents (Gali, Banothu, Porika, Velpula, Hnamte, Bavantula, Abbagani, & Busi, 2014).
Glutaminase Inhibitors : Another study by Shukla et al. (2012) focused on the design, synthesis, and evaluation of BPTES analogs as glutaminase inhibitors, demonstrating the therapeutic potential of such compounds in cancer treatment (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Antineoplastic Properties : Research by Markosyan et al. (2014) synthesized compounds with structures similar to the subject compound and studied their antineoplastic properties. These studies highlight the potential of such compounds in developing new cancer therapies (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide involves the condensation of 3-fluoroaniline with 2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetonitrile, followed by the reaction of the resulting intermediate with ethyl chloroacetate and N-phenylacetamide.", "Starting Materials": [ "3-fluoroaniline", "2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetonitrile", "ethyl chloroacetate", "N-phenylacetamide" ], "Reaction": [ "Step 1: Condensation of 3-fluoroaniline with 2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetonitrile in the presence of a base such as potassium carbonate to form 3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-ylidene)aniline intermediate.", "Step 2: Reaction of the intermediate with ethyl chloroacetate in the presence of a base such as sodium hydride to form N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide intermediate.", "Step 3: Reaction of the intermediate with N-phenylacetamide in the presence of a base such as potassium carbonate to form the final product, N-ethyl-2-(3-(3-fluorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide." ] } | |
CAS RN |
1114637-11-4 |
Molecular Formula |
C26H20FN3O2S2 |
Molecular Weight |
489.58 |
IUPAC Name |
N-ethyl-2-[3-(3-fluorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H20FN3O2S2/c1-2-28(19-11-4-3-5-12-19)22(31)16-29-24-23(17-9-8-10-18(27)15-17)34-26(33)30(24)21-14-7-6-13-20(21)25(29)32/h3-15H,2,16H2,1H3 |
SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=CC=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2730883.png)


![3-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2730891.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2730892.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2730897.png)
![4-methylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2730898.png)
![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730899.png)



![4-Fluoro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2730905.png)
amine hydrochloride](/img/structure/B2730906.png)